1-(Pyrimidin-4-yl)butane-1,3-dione
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Overview
Description
1-(Pyrimidin-4-yl)butane-1,3-dione is an organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a pyrimidine ring attached to a butane-1,3-dione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Pyrimidin-4-yl)butane-1,3-dione typically involves the condensation of pyrimidine derivatives with diketones. One common method is the reaction of pyrimidine-4-carboxaldehyde with acetylacetone under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the condensation reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(Pyrimidin-4-yl)butane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrimidine carboxylic acids.
Reduction: Reduction reactions can convert the diketone moiety to diols.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions include pyrimidine carboxylic acids, diols, and various substituted pyrimidine derivatives.
Scientific Research Applications
1-(Pyrimidin-4-yl)butane-1,3-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of functional materials.
Mechanism of Action
The mechanism of action of 1-(Pyrimidin-4-yl)butane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
1-(Pyridin-4-yl)butane-1,3-dione: This compound has a pyridine ring instead of a pyrimidine ring and exhibits different chemical reactivity and biological activities.
1-(Pyrimidin-2-yl)butane-1,3-dione: The position of the pyrimidine ring attachment differs, leading to variations in chemical properties and applications.
Uniqueness: 1-(Pyrimidin-4-yl)butane-1,3-dione is unique due to its specific structural arrangement, which imparts distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical reactions and form a wide range of derivatives makes it a valuable compound in research and industry.
Properties
Molecular Formula |
C8H8N2O2 |
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Molecular Weight |
164.16 g/mol |
IUPAC Name |
1-pyrimidin-4-ylbutane-1,3-dione |
InChI |
InChI=1S/C8H8N2O2/c1-6(11)4-8(12)7-2-3-9-5-10-7/h2-3,5H,4H2,1H3 |
InChI Key |
SBOHKNZUMSZNIJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC(=O)C1=NC=NC=C1 |
Origin of Product |
United States |
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